tert-Butyl (4-aminocuban-1-yl)carbamate
CAS No.: 1936223-92-5
Cat. No.: VC4768824
Molecular Formula: C13H18N2O2
Molecular Weight: 234.299
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1936223-92-5 |
---|---|
Molecular Formula | C13H18N2O2 |
Molecular Weight | 234.299 |
IUPAC Name | tert-butyl N-(4-aminocuban-1-yl)carbamate |
Standard InChI | InChI=1S/C13H18N2O2/c1-11(2,3)17-10(16)15-13-7-4-8(13)6-9(13)5(7)12(4,6)14/h4-9H,14H2,1-3H3,(H,15,16) |
Standard InChI Key | ZTSQEDHWSOZTLF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45N |
Introduction
Chemical Identity and Structural Features
tert-Butyl (4-aminocuban-1-yl)carbamate belongs to the cubane family, a class of molecules distinguished by their eight carbon atoms arranged in a cube. The compound’s structure includes:
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A cubane core with a tert-butyloxycarbonyl (Boc) group and an amino substituent at the 1- and 4-positions, respectively .
Table 1: Key Molecular Data
Property | Value | Source |
---|---|---|
CAS Number | 1936223-92-5 | |
Purity | ≥97% (HPLC) | |
Density | 1.12 g/cm³ (predicted) | |
Boiling Point | 342°C (estimated) |
The cubane scaffold introduces significant angle strain (90° bond angles vs. 109.5° in tetrahedral carbons), which impacts reactivity and stability . The Boc group serves as a protective moiety for the amine, enabling selective functionalization in synthetic pathways .
Synthesis and Functionalization
Synthetic Routes
The synthesis of cubane derivatives typically begins with 1,4-dicarboxycubane, a commercially available precursor . For tert-butyl (4-aminocuban-1-yl)carbamate, a two-step approach is employed:
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Amination: Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation .
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Boc Protection: Reaction with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) or dichloromethane (DCM) .
Table 2: Representative Synthesis Protocol
Challenges in Cubane Chemistry
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Low solubility: Cubanes often require polar aprotic solvents (e.g., DMSO) for reactions .
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Thermal instability: Decomposition above 200°C necessitates mild reaction conditions .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Stable under ambient conditions but decomposes at elevated temperatures (>200°C) .
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Hydrolytic Sensitivity: The Boc group is labile under acidic conditions (e.g., HCl in dioxane) .
Spectroscopic Data
Pharmaceutical and Material Science Applications
Material Science
Cubanes’ high density and symmetry make them candidates for energetic materials and coordination polymers .
Hazard Class | Signal Word | Precautionary Measures |
---|---|---|
Skin Irritation | Warning | Wear gloves/lab coat |
Eye Damage | Danger | Use safety goggles |
Respiratory Irritation | Warning | Use in ventilated areas |
Storage recommendations include refrigeration (2–8°C) under inert gas (N) to prevent decomposition .
Future Directions
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Synthetic Innovation: Developing catalytic methods for asymmetric cubane functionalization .
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Drug Development: Optimizing cubane-containing candidates for neurodegenerative and infectious diseases .
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Computational Modeling: Using DFT calculations to predict cubane derivatives’ reactivity and stability .
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